

Spectroscopic Data of 2-(Bromomethyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-(Bromomethyl)benzoic acid*

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Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of **2-(Bromomethyl)benzoic acid**. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical data that defines this important chemical intermediate. **2-(Bromomethyl)benzoic acid** is a bifunctional molecule, incorporating both a carboxylic acid and a reactive benzylic bromide. This unique structure makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules.

Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of such reagents. In this guide, we will delve into the essential spectroscopic techniques used to characterize **2-(Bromomethyl)benzoic acid**: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). We will not only present the spectral data but also provide insights into the underlying principles and experimental methodologies, ensuring a comprehensive and practical understanding.

Molecular Structure and Key Features

Before we dive into the spectroscopic data, let's visualize the molecule itself. The structure of **2-(Bromomethyl)benzoic acid** dictates the spectroscopic signals we expect to observe.

Figure 1: Chemical structure of **2-(Bromomethyl)benzoic acid**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-(Bromomethyl)benzoic acid** will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and straightforward method for obtaining an IR spectrum of a solid sample is using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: A small amount of solid **2-(Bromomethyl)benzoic acid** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .
- Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor.

Interpretation of the IR Spectrum

While an experimental spectrum for **2-(Bromomethyl)benzoic acid** is not readily available in public databases, we can predict the key absorption bands based on its functional groups and by comparing it to similar molecules like benzoic acid and 4-(bromomethyl)benzoic acid.[\[1\]](#)[\[2\]](#)

| Frequency Range (cm ⁻¹) | Vibration | Functional Group | Expected Appearance |
|--|-------------------------|------------------|---|
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad and strong absorption, often obscuring C-H stretches. |
| 3100 - 3000 | C-H stretch | Aromatic Ring | Weak to medium sharp peaks. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption. The position can be influenced by hydrogen bonding. |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to strong absorptions. |
| ~1300 | C-O stretch | Carboxylic Acid | Medium intensity. |
| ~1200 | C-Br stretch | Alkyl Halide | While expected, this region is often complex (fingerprint region). |
| 900 - 650 | C-H bend (out-of-plane) | Aromatic Ring | Strong absorptions indicative of the substitution pattern. |

The most characteristic feature will be the extremely broad O-H stretch of the carboxylic acid dimer, a hallmark of this functional group in the solid state. The strong carbonyl (C=O) peak around 1700 cm⁻¹ further confirms the presence of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: A small amount of **2-(Bromomethyl)benzoic acid** is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra.

^1H NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|-------------------------------------|-----------------|-------------|---------------------|--|
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and often broad. |
| ~8.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group, deshielded by its electron-withdrawing effect. |
| ~7.4 - 7.6 | Multiplet | 3H | Ar-H | The remaining aromatic protons will appear as a complex multiplet. |
| ~4.9 | Singlet | 2H | -CH ₂ Br | The methylene protons are adjacent to the electron-withdrawing bromine and the aromatic ring, shifting them downfield. |

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The carbon-13 NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|---------------------|---|
| ~168 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~138 | Ar-C | Quaternary aromatic carbon attached to the -CH ₂ Br group. |
| ~133 | Ar-C | Quaternary aromatic carbon attached to the -COOH group. |
| ~132 | Ar-CH | Aromatic methine carbon. |
| ~131 | Ar-CH | Aromatic methine carbon. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~32 | -CH ₂ Br | The benzylic carbon attached to the bromine is shifted downfield. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured, generating a mass spectrum.

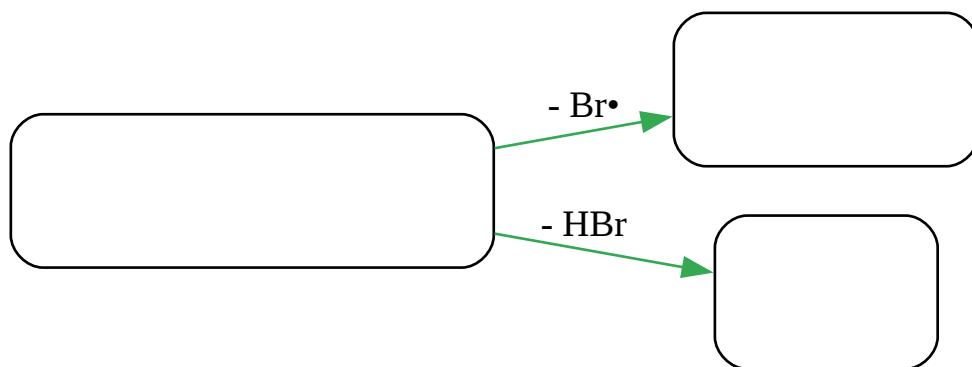
Interpretation of the Mass Spectrum

The mass spectrum of **2-(Bromomethyl)benzoic acid** has been reported.^[3] The molecular ion peak (M^+) is expected at m/z 214 and 216, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in an approximate 1:1 ratio.

Key Fragmentation Peaks:^[3]

| m/z | Proposed Fragment | Structure |
|---------|---|--|
| 214/216 | $[\text{M}]^+$ | $[\text{C}_8\text{H}_7\text{BrO}_2]^+$ |
| 135 | $[\text{M} - \text{Br}]^+$ | $[\text{C}_8\text{H}_7\text{O}_2]^+$ |
| 134 | $[\text{M} - \text{HBr}]^+$ | $[\text{C}_8\text{H}_6\text{O}_2]^+$ |
| 133 | $[\text{M} - \text{Br} - \text{H}_2]^+$ | $[\text{C}_8\text{H}_5\text{O}_2]^+$ |

The base peak is observed at m/z 135, which corresponds to the loss of the bromine radical. This is a very stable benzylic carbocation, and its high abundance is expected. The presence of the isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass spectrum.



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Figure 2: Key fragmentation pathways of **2-(Bromomethyl)benzoic acid** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive analytical profile of **2-(Bromomethyl)benzoic acid**. The combination of IR, NMR, and MS allows for unambiguous identification and structural confirmation. The characteristic broad O-H and sharp C=O stretches in the IR, the distinct aromatic and benzylic proton signals in the ¹H NMR, the unique carbon environments in the ¹³C NMR, and the predictable fragmentation pattern in the mass spectrum all contribute to a complete picture of this important molecule. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize **2-(Bromomethyl)benzoic acid** in their synthetic endeavors.

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